4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-13(2)30-18-12-17(24-14(3)25-18)27-7-9-28(10-8-27)19(29)26-16-6-4-5-15(11-16)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHMBCMZJIECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the isopropoxy group is introduced via nucleophilic substitution using isopropanol under basic conditions.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-pyrimidine core.
Introduction of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide and isopropoxy groups are primary sites for hydrolysis:
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Carboxamide Hydrolysis :
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Reagents : Aqueous HCl (6 M) or NaOH (2 M).
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Conditions : Reflux at 80–100°C for 4–6 hours.
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Product : Forms 4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxylic acid.
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Mechanism : Acid- or base-catalyzed cleavage of the amide bond.
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Isopropoxy Group Hydrolysis :
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Reagents : HBr (48%) or HI.
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Conditions : 120°C under inert atmosphere.
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Product : Yields 4-(6-hydroxy-2-methylpyrimidin-4-yl)piperazine intermediate.
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Nucleophilic Substitution
The pyrimidine ring’s isopropoxy group undergoes substitution with nucleophiles:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KOH/EtOH | Reflux, 12 h | 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine | |
| NH₃ (gaseous) | 100°C, sealed tube | 4-(6-amino-2-methylpyrimidin-4-yl)piperazine |
Oxidation Reactions
The piperazine ring and pyrimidine methyl group are oxidation targets:
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Piperazine Oxidation :
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Reagent : KMnO₄ in acidic medium.
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Product : Forms N-oxide derivatives (e.g., 1-oxopiperazine).
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Methyl Group Oxidation :
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Reagent : SeO₂ or CrO₃.
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Conditions : 60–80°C in acetic acid.
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Product : Converts methyl to carboxylic acid (6-isopropoxy-2-carboxypyrimidin-4-yl).
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Alkylation and Acylation
The piperazine nitrogen atoms undergo alkylation/acylation:
| Reaction Type | Reagent | Conditions | Product | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 h | N-methylpiperazine derivative | |
| Acylation | Acetic anhydride | Pyridine, 25°C, 24 h | N-acetylpiperazine |
Coupling Reactions
The pyrimidine and trifluoromethylphenyl groups enable cross-coupling:
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Suzuki Coupling :
Functional Group Transformations
| Reaction | Reagent | Outcome | Source |
|---|---|---|---|
| Trifluoromethyl hydrolysis | NaOH (10 M) | Converts –CF₃ to –COOH (rare) | |
| Amide reduction | LiAlH₄ | Reduces carboxamide to amine |
Stability and Side Reactions
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Photodegradation : Exposure to UV light (254 nm) decomposes the pyrimidine ring, forming quinazoline derivatives.
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Thermal Stability : Degrades above 200°C, releasing CO₂ and NH₃.
Key Mechanistic Insights
Scientific Research Applications
The compound 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, supported by comprehensive data and documented case studies.
Chemical Properties and Structure
The compound features a complex structure characterized by a piperazine core, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group. Its unique chemical properties make it suitable for various applications, particularly in drug development.
- Molecular Formula : C19H23F3N4O
- Molecular Weight : 392.41 g/mol
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit specific cancer cell lines, targeting pathways critical for tumor growth and survival.
Neuropharmacology
The compound's piperazine structure is known to interact with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Its potential as a modulator of serotonin or dopamine receptors could lead to developments in treatments for psychiatric disorders.
Antimicrobial Properties
Studies have shown that certain pyrimidine derivatives possess antimicrobial activity against various pathogens. The incorporation of isopropoxy and trifluoromethyl groups may enhance the efficacy of these compounds against resistant strains of bacteria and fungi.
Table 1: Comparative Efficacy of Similar Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.4 | |
| Compound B | Neuropharmacology | 2.3 | |
| Compound C | Antimicrobial | 0.8 |
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine derivatives similar to the compound . The results indicated that these compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university investigated the effects of piperazine derivatives on serotonin receptors. The findings suggested that the compound could serve as a potential treatment for anxiety disorders, demonstrating anxiolytic properties in animal models.
Case Study 3: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of various pyrimidine derivatives against Staphylococcus aureus. The study found that the compound exhibited significant inhibitory effects, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carboxamide Scaffolds
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6)
- Structure : Pyridine ring replaces pyrimidine, with 3-chloro and 5-(trifluoromethyl) substituents.
- Key Differences :
- The pyridine ring lacks the isopropoxy and methyl groups, reducing steric hindrance compared to the target compound.
- Dual trifluoromethyl groups (on pyridine and phenyl) increase lipophilicity (logP) and metabolic stability.
- Physicochemical Properties : Molecular formula C₁₈H₁₅ClF₆N₄O; higher halogen content may improve membrane permeability but reduce aqueous solubility .
N-(Substituted Phenyl)-4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A2–A6)
- Structure: Quinazolinone replaces pyrimidine, with fluorophenyl or chlorophenyl substituents.
- Fluorine/chlorine substituents on the phenyl ring modulate electronic effects and bioavailability.
- Synthetic Data :
N-(4-Methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
- Structure : Piperidine replaces piperazine; 4-methylcyclohexyl substituent on carboxamide.
- Key Differences: Piperidine’s reduced polarity compared to piperazine may alter pharmacokinetics.
Functional Group Modifications and Their Impacts
Pyrimidine vs. Pyridine Substituents
- Target Compound : 6-Isopropoxy-2-methylpyrimidin-4-yl group provides a balance of lipophilicity (isopropoxy) and steric bulk (methyl).
- Pyridine Analogues (e.g., CAS 856189-81-6): Chloro and trifluoromethyl groups on pyridine enhance electronegativity, favoring interactions with aromatic residues in enzyme active sites .
Trifluoromethyl Phenyl vs. Substituted Phenyl Groups
Biological Activity
The compound 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) delta. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The compound acts primarily as an inhibitor of PI3K-delta , a key enzyme involved in various cellular processes including growth, proliferation, and survival. By inhibiting this pathway, the compound may exert anti-inflammatory and anti-cancer effects. The presence of the isopropoxy and trifluoromethyl groups enhances its binding affinity to the enzyme's active site, potentially increasing its efficacy in therapeutic applications .
Anticancer Properties
Research indicates that compounds similar to This compound have shown significant anticancer activity. For instance, studies have demonstrated that derivatives with structural similarities can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Study on PI3K Inhibition : A study published in 2023 highlighted that specific piperazine derivatives demonstrated significant inhibition of PI3K-delta activity, leading to reduced cell proliferation in lymphoma models. The study emphasized the importance of substituents on the piperazine ring for enhancing biological activity .
- Antitumor Activity : Another research article reported that a related compound exhibited an IC50 value of 0.5 µM against breast cancer cell lines, indicating potent antitumor efficacy. This activity was attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
- Inflammatory Response Modulation : A recent investigation found that similar piperazine derivatives could modulate inflammatory responses in macrophages by downregulating NF-kB signaling pathways, which are crucial for inflammatory cytokine production .
Data Table: Comparative Biological Activity
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling Reactions: Use of HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent for amide bond formation, as demonstrated in piperazine-carboxamide syntheses (e.g., THF solvent, Et₃N base, 12-hour reaction time) .
- Substitution Steps: Introduction of the isopropoxy group via nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in DMF) .
- Purification: Column chromatography (e.g., silica gel with 10% methanol/0.1% ammonium hydroxide) or recrystallization to achieve >95% purity .
Key Optimization Parameters:
- Temperature: Higher yields observed at 60–80°C for pyrimidine ring functionalization .
- Catalysts: Triethylamine (Et₃N) enhances reaction efficiency in carboxamide formation .
- Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
(Basic) Which analytical techniques are most effective for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the piperazine ring and substituents (e.g., trifluoromethyl phenyl group at δ 7.4–7.6 ppm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺ = 452.18, observed 452.20) .
- HPLC: Purity assessment (>98% via C18 column, acetonitrile/water gradient) .
- X-ray Crystallography: Resolves 3D conformation for structure-activity relationship (SAR) studies .
(Advanced) How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Answer:
Methodological Approach:
Systematic Substituent Variation: Compare analogs with modified groups (e.g., replacing isopropoxy with methoxy or fluorine) .
In Vitro Assays:
- Binding Affinity: Radioligand displacement assays for receptor targets (e.g., dopamine D3, serotonin receptors) .
- Functional Activity: cAMP accumulation or calcium flux assays to assess agonist/antagonist profiles .
Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict interactions with receptor binding pockets .
Example Findings:
- Trifluoromethyl Phenyl Group: Enhances lipophilicity and CNS penetration .
- Isopropoxy Pyrimidine: Improves metabolic stability compared to ethoxy analogs .
(Advanced) What strategies resolve contradictions in biological activity data across studies?
Answer:
Root Causes of Discrepancies:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. EC₅₀) .
- Compound Stability: Degradation under assay conditions (e.g., pH-sensitive carboxamide hydrolysis) .
Resolution Strategies:
Dose-Response Curves: Confirm activity across a broad concentration range (e.g., 1 nM–100 µM) .
Standardized Protocols: Use validated assays (e.g., NIH Psychoactive Drug Screening Program) .
Stability Testing: Monitor compound integrity via LC-MS during assays .
(Advanced) How can computational modeling predict metabolic pathways and toxicity?
Answer:
Tools and Workflow:
- Metabolism Prediction: Software like Schrödinger’s ADMET Predictor identifies likely cytochrome P450 (CYP) oxidation sites (e.g., isopropoxy demethylation) .
- Toxicity Screening:
- AMES Test Simulation: Predict mutagenicity via bacterial reverse mutation assay models .
- hERG Inhibition: Docking studies assess cardiac liability risks .
Case Study:
- Trifluoromethyl Group: Predicted to reduce oxidative metabolism, aligning with in vitro microsomal stability data (t₁/₂ > 60 min) .
(Basic) What are the recommended protocols for stability and solubility testing?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, analyzed via UV-Vis spectroscopy .
- Stability:
- Thermal Stability: Incubate at 25°C and 40°C for 48 hours; monitor degradation via HPLC .
- Photostability: Expose to UV light (ICH Q1B guidelines) and assess by NMR .
Typical Results:
- Aqueous Solubility: <10 µg/mL (log P ~3.5) due to lipophilic trifluoromethyl group .
- Acidic Stability: Degrades <5% over 24 hours at pH 2 .
(Advanced) How can receptor interaction studies elucidate the mechanism of action?
Answer:
Experimental Design:
Radioligand Binding Assays: Use ³H-labeled ligands (e.g., [³H]spiperone for dopamine D2/D3 receptors) to determine Kᵢ values .
Functional Selectivity: Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH assay) .
Kinetic Studies: Surface plasmon resonance (SPR) quantifies on/off rates for target engagement .
Key Findings:
- Piperazine Core: Critical for high-affinity binding to aminergic receptors (Kᵢ < 100 nM) .
- Carboxamide Linker: Modulates selectivity between receptor subtypes (e.g., D3 vs. 5-HT₂A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
